
Benchmarking Deleobuvir Sodium's
performance against standard-of-care HCV

drugs

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Deleobuvir Sodium

Cat. No.: B1466013 Get Quote

Deleobuvir Sodium: A Comparative Analysis
Against Standard-of-Care HCV Drugs
For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational non-nucleoside NS5B

polymerase inhibitor, Deleobuvir Sodium (formerly BI 207127), against historical and current

standard-of-care treatments for Hepatitis C Virus (HCV) infection. The development of

Deleobuvir was discontinued in December 2013 due to insufficient efficacy in Phase III trials.

However, an analysis of its performance provides valuable insights into the evolution of HCV

therapeutics and the benchmarks for future drug development.

Executive Summary
Deleobuvir, in combination with the protease inhibitor faldaprevir and ribavirin, demonstrated

moderate efficacy against HCV genotype 1b, but was largely ineffective against genotype 1a.

This performance fell short of the rapidly advancing landscape of direct-acting antivirals

(DAAs), which now offer cure rates exceeding 90% across multiple genotypes with significantly

improved tolerability. This guide will detail the clinical trial data for Deleobuvir and compare it

directly with the interferon-based therapies it was designed to improve upon, as well as the

highly effective DAA regimens that have become the current standard of care.
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Data Presentation
Table 1: Sustained Virologic Response (SVR12) Rates
for Deleobuvir Regimens vs. Historical Standard of Care
(HCV Genotype 1)

Treatment
Regimen

Patient
Population

SVR12 Rate
(Genotype 1a)

SVR12 Rate
(Genotype 1b)

Key Adverse
Events

Deleobuvir +

Faldaprevir +

Ribavirin

(SOUND-C3)

Treatment-naïve,

IL28B CC
17% 95%

Anemia, Nausea,

Vomiting,

Fatigue.[1][2]

Deleobuvir +

Faldaprevir +

Ribavirin

(SOUND-C3)

Treatment-naïve,

IL28B non-CC
8-19% N/A

Nausea, Fatigue,

Diarrhea,

Premature

discontinuation

due to AEs (8-

23%).[1]

Peginterferon

alfa + Ribavirin
Treatment-naïve 42-46% 42-46%

Flu-like

symptoms,

Depression,

Anemia, Fatigue,

Nausea.[3][4]

Telaprevir +

Peginterferon

alfa + Ribavirin

Treatment-naïve ~75% ~75%
Rash, Anemia,

Pruritus, Nausea.

Boceprevir +

Peginterferon

alfa + Ribavirin

Treatment-naïve ~63-68% ~63-68%

Anemia,

Dysgeusia,

Fatigue, Nausea.

Table 2: Sustained Virologic Response (SVR12) Rates
for Deleobuvir Regimens vs. Modern Direct-Acting
Antiviral (DAA) Regimens (HCV Genotype 1)
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Treatment Regimen Patient Population
SVR12 Rate
(Genotype 1)

Key Adverse
Events

Deleobuvir +

Faldaprevir +

Ribavirin (SOUND-

C2)

Treatment-naïve up to 47%

Gastrointestinal and

skin events (mostly

mild to moderate).

Sofosbuvir +

Daclatasvir

Treatment-

naïve/experienced
92-100%

Fatigue, Headache,

Nausea.

Sofosbuvir +

Simeprevir

Treatment-

naïve/experienced
93.3%

Fatigue, Headache,

Mood swings.

Sofosbuvir +

Ledipasvir

Treatment-

naïve/experienced
94-99% Fatigue, Headache.

Glecaprevir +

Pibrentasvir

Treatment-

naïve/experienced
99% Headache, Fatigue.

Experimental Protocols
SOUND-C2 and SOUND-C3 Clinical Trials
(Representative Protocol)
The SOUND (Study of Viral Eradication with Nucleoside-free Regimens of Direct-acting

Antivirals) trials were multicenter, open-label, randomized Phase 2b studies.

1. Patient Population:

Inclusion criteria: Treatment-naïve adults with chronic HCV genotype 1 infection, with or

without compensated cirrhosis.

Exclusion criteria: Decompensated liver disease, co-infection with HBV or HIV, and other

significant comorbidities.

2. Treatment Regimens:
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Patients were randomized to various treatment arms, with differing dosages and durations of

Deleobuvir, in combination with faldaprevir (120 mg once daily) and weight-based ribavirin.

3. Efficacy Assessment: HCV RNA Quantification

Method: Plasma HCV RNA levels were quantified using a real-time PCR assay, such as the

COBAS® AmpliPrep/COBAS® TaqMan® HCV Quantitative Test, v2.0.

Principle: This automated assay involves the isolation of HCV RNA from plasma, reverse

transcription to cDNA, and subsequent real-time PCR amplification. The quantity of HCV

RNA is determined by comparing the amplification signal of the sample to an internal

quantitation standard of a known concentration.

Lower Limit of Quantification (LLOQ): Typically around 15-25 IU/mL.

Primary Endpoint: Sustained Virologic Response at 12 weeks post-treatment (SVR12),

defined as an undetectable HCV RNA level.

4. Resistance Analysis: NS5B Sequencing

Method: Population-based or next-generation sequencing (NGS) of the HCV NS5B gene

region was performed on samples from patients who experienced virologic failure.

Principle: Viral RNA is extracted from plasma and the NS5B region is amplified by RT-PCR.

The resulting DNA is then sequenced to identify amino acid substitutions known to be

associated with resistance to NS5B inhibitors.

Reference Sequences: Patient-derived sequences are compared to a genotype-specific wild-

type reference sequence to identify mutations.

5. Safety and Tolerability Monitoring

Method: Adverse events (AEs) were monitored and recorded at each study visit. This

included clinical assessments and laboratory tests (hematology, clinical chemistry, and

urinalysis).
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Grading: The severity of AEs was graded according to a standardized scale (e.g., Division of

AIDS Table for Grading the Severity of Adult and Pediatric Adverse Events).

Serious Adverse Events (SAEs): Defined as any AE that resulted in death, was life-

threatening, required hospitalization, or resulted in persistent or significant

disability/incapacity. All SAEs were reported to regulatory authorities.
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Caption: HCV lifecycle and points of intervention for different drug classes.
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Caption: Generalized workflow for the SOUND clinical trials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1466013?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/27140229/
https://pubmed.ncbi.nlm.nih.gov/27140229/
https://pubmed.ncbi.nlm.nih.gov/27140229/
https://firstwordpharma.com/story/2041455
https://www.ncbi.nlm.nih.gov/books/NBK159646/
https://www.ncbi.nlm.nih.gov/books/NBK159646/
https://www.ncbi.nlm.nih.gov/books/NBK159646/
https://pubmed.ncbi.nlm.nih.gov/21386812/
https://pubmed.ncbi.nlm.nih.gov/21386812/
https://www.benchchem.com/product/b1466013#benchmarking-deleobuvir-sodium-s-performance-against-standard-of-care-hcv-drugs
https://www.benchchem.com/product/b1466013#benchmarking-deleobuvir-sodium-s-performance-against-standard-of-care-hcv-drugs
https://www.benchchem.com/product/b1466013#benchmarking-deleobuvir-sodium-s-performance-against-standard-of-care-hcv-drugs
https://www.benchchem.com/product/b1466013#benchmarking-deleobuvir-sodium-s-performance-against-standard-of-care-hcv-drugs
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1466013?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1466013?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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